molecular formula C10H10ClFN2O2 B1521296 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea CAS No. 1094363-64-0

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Cat. No.: B1521296
CAS No.: 1094363-64-0
M. Wt: 244.65 g/mol
InChI Key: XMHPNSLHYGRMOM-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a synthetic organic compound characterized by the presence of a chloropropanoyl group and a fluorophenyl group attached to a urea backbone

Preparation Methods

The synthesis of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea typically involves the reaction of 2-fluoroaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    3-(2-Chloropropanoyl)-1-phenylurea: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-(2-Chloropropanoyl)-1-(4-fluorophenyl)urea: The fluorine atom is positioned differently, potentially affecting its reactivity and interactions.

    3-(2-Bromopropanoyl)-1-(2-fluorophenyl)urea: The chlorine atom is replaced by bromine, which may influence its chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHPNSLHYGRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204922
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094363-64-0
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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